FAAH Inhibitory Potency: A Decisively Weak Interaction as a Defining Feature
The target compound's most defining and quantifiable characteristic is its extreme lack of potency for FAAH inhibition. When compared to archetypal FAAH inhibitors like URB597, the target compound is over 3,000-fold weaker. This data is not proffered as a failure but as the compound's primary experimental utility: it is a highly complex, drug-like molecule that is demonstrably inactive against FAAH, making it an ideal negative control for assays involving indole-based FAAH inhibitors [1].
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 15,500 nM |
| Comparator Or Baseline | URB597: 4.6 nM (human FAAH); PF-3845: 3 nM (human FAAH) |
| Quantified Difference | ~3,370-fold less potent than URB597; ~5,167-fold less potent than PF-3845 |
| Conditions | Inhibition of FAAH in rat brain homogenates using [3H]anandamide as substrate, pre-incubated for 10 mins, measured after 30 mins [1]; comparator data from published enzyme inhibition assays [2]. |
Why This Matters
This vast functional difference makes the compound indispensable as a negative control to validate that observed biological effects in a screen are genuinely due to FAAH inhibition by active analogs, rather than non-specific effects of the indole-piperidine scaffold.
- [1] BindingDB. Entry BDBM50397567 (CHEMBL2171255): Inhibition of FAAH in rat brain homogenates. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397567 View Source
- [2] Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor URB597. Current Opinion in Investigational Drugs, 7(6), 511-518. View Source
